molecular formula C13H11BrO B13745817 2-Bromo-2'-(Hydroxymethyl)biphenyl

2-Bromo-2'-(Hydroxymethyl)biphenyl

Cat. No.: B13745817
M. Wt: 263.13 g/mol
InChI Key: FTMVPYMRRCDAQE-UHFFFAOYSA-N
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Description

2-Bromo-2’-(Hydroxymethyl)biphenyl is an organic compound with the molecular formula C13H11BrO. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2’-(Hydroxymethyl)biphenyl can be achieved through several methods. One common approach involves the bromination of 2’-Hydroxymethylbiphenyl using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-2’-(Hydroxymethyl)biphenyl may involve more efficient and scalable methods. One such method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a brominated biphenyl compound in the presence of a palladium catalyst. This method is favored for its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2’-(Hydroxymethyl)biphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-2’-(Hydroxymethyl)biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-2’-(Hydroxymethyl)biphenyl involves its interaction with various molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the hydroxymethyl group can participate in oxidation and reduction reactions, altering the compound’s properties and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2’-(Hydroxymethyl)biphenyl is unique due to the presence of both a bromine atom and a hydroxymethyl group. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and materials science .

Properties

Molecular Formula

C13H11BrO

Molecular Weight

263.13 g/mol

IUPAC Name

[2-(2-bromophenyl)phenyl]methanol

InChI

InChI=1S/C13H11BrO/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-8,15H,9H2

InChI Key

FTMVPYMRRCDAQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC=CC=C2Br

Origin of Product

United States

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